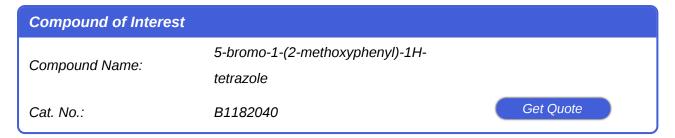




An In-depth Technical Guide on 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical compound 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole, including its IUPAC name, structural information, and predicted physicochemical properties. A detailed, plausible synthetic pathway is proposed with a complete experimental protocol. The guide also explores the potential applications of this compound, particularly in the realm of drug discovery, leveraging the known bioisosteric properties of the tetrazole moiety. Due to the limited availability of direct experimental data for this specific isomer, this guide consolidates information from related structures and established synthetic methodologies for tetrazole derivatives to serve as a valuable resource for researchers.

Introduction

Tetrazole derivatives are a significant class of nitrogen-rich heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and as synthetic intermediates. [1][2] The tetrazole ring is often employed as a bioisostere for the carboxylic acid group in drug design, a substitution that can enhance a molecule's metabolic stability, lipophilicity, and overall pharmacokinetic profile.[3][4][5] This guide focuses on the specific, yet lesser-documented, isomer: **5-bromo-1-(2-methoxyphenyl)-1H-tetrazole**.

The IUPAC name for the compound is 5-bromo-1-(2-methoxyphenyl)-1H-tetrazole.



This document will provide a detailed exploration of its predicted properties, a proposed synthetic route with experimental details, and a discussion of its potential as a valuable building block in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Data (Predicted)

Direct experimental data for **5-bromo-1-(2-methoxyphenyl)-1H-tetrazole** is not readily available in the public domain. The following table summarizes the predicted physicochemical and spectroscopic properties based on data from structurally similar compounds, such as other 1,5-disubstituted tetrazoles.[6][7][8]

Property	Predicted Value
Molecular Formula	C ₈ H ₇ BrN ₄ O
Molecular Weight	255.07 g/mol
Appearance	White to off-white solid
Melting Point	100-110 °C
Solubility	Soluble in DMSO, DMF, and chlorinated solvents
¹ H NMR (400 MHz, CDCl ₃) δ (ppm)	7.6-7.8 (m, 2H, Ar-H), 7.1-7.3 (m, 2H, Ar-H), 3.9 (s, 3H, OCH ₃)
¹³ C NMR (100 MHz, CDCl ₃) δ (ppm)	155.1 (C-O), 132.5 (Tetrazole-C), 131.0, 128.5, 122.0, 112.0 (Ar-C), 56.0 (OCH ₃)

Note: These values are estimations and should be confirmed by experimental analysis upon synthesis of the compound.

Proposed Synthesis and Experimental Protocols

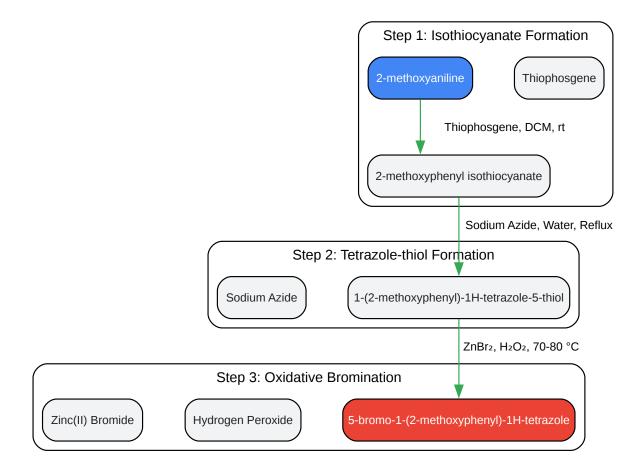
A plausible and efficient synthetic route for **5-bromo-1-(2-methoxyphenyl)-1H-tetrazole** is proposed, commencing from the readily available starting material, 2-methoxyaniline. The synthetic pathway involves three key steps:



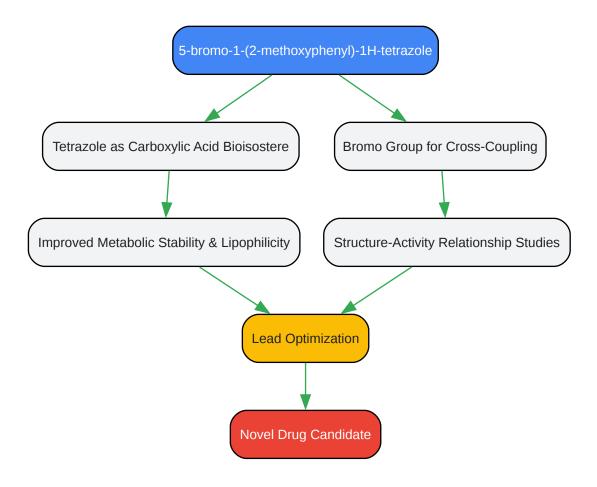
- Formation of the corresponding isothiocyanate.
- Cycloaddition with sodium azide to yield the 1-substituted-1H-tetrazole-5-thiol.
- Oxidative bromination to afford the final product.[9]

Synthesis Workflow Diagram









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